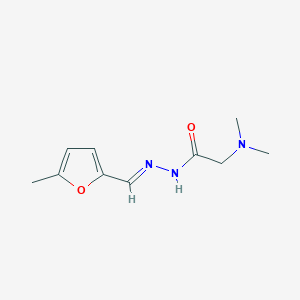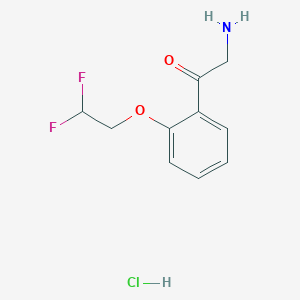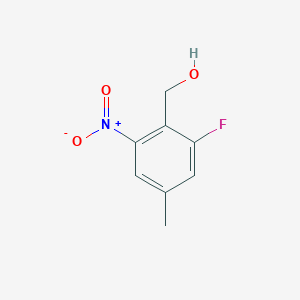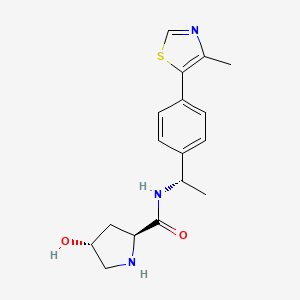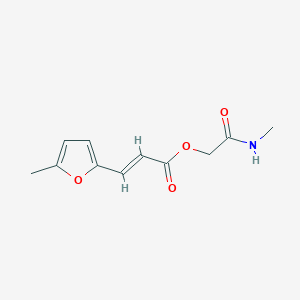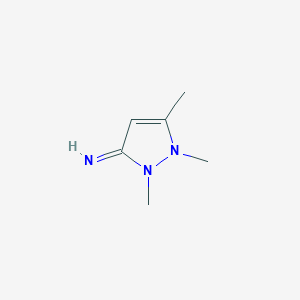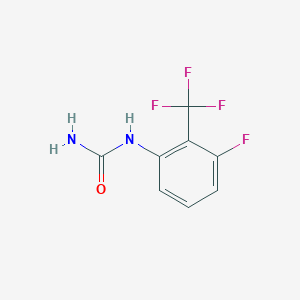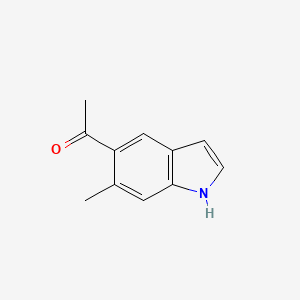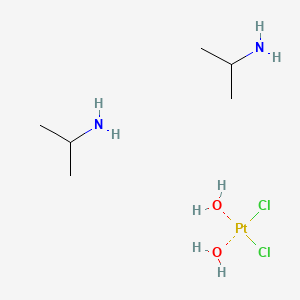
Dichloroplatinum;propan-2-amine;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is related to cisplatin and is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dichloroplatinum;propan-2-amine;dihydrate involves the reaction of potassium tetrachloroplatinate (II) with propan-2-amine in the presence of water. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Dichloroplatinum;propan-2-amine;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can be reduced to form lower oxidation states of platinum.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as ammonia, phosphines, and other amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Dichloroplatinum;propan-2-amine;dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: The compound is studied for its interactions with biological molecules and its potential use in biological assays.
Medicine: Iproplatin has shown anti-cancer properties and is used in clinical trials to treat various cancers, including ovarian, lung, and breast cancer.
Industry: It is used in materials science to create new materials with improved properties, such as resistance to corrosion and oxidation.
Mecanismo De Acción
Dichloroplatinum;propan-2-amine;dihydrate exerts its effects by binding to and forming DNA crosslinks and platinum-DNA adducts. This results in DNA replication failure and cell death. The compound is less prone to glutathione inactivation compared to cisplatin, but resistance can occur due to the repair of platination damage by tumor cells.
Comparación Con Compuestos Similares
Cisplatin: A first-generation platinum-containing compound used in cancer treatment.
Carboplatin: A second-generation platinum compound with a different ligand structure.
Oxaliplatin: Another second-generation platinum compound with a different ligand structure.
Uniqueness: Dichloroplatinum;propan-2-amine;dihydrate is unique due to its specific ligand structure, which provides different chemical and biological properties compared to other platinum compounds. Its reduced susceptibility to glutathione inactivation and its ability to form stable DNA adducts make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C6H22Cl2N2O2Pt |
|---|---|
Peso molecular |
420.24 g/mol |
Nombre IUPAC |
dichloroplatinum;propan-2-amine;dihydrate |
InChI |
InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/q;;;;;;+2/p-2 |
Clave InChI |
DQSHQBDTHGZRSN-UHFFFAOYSA-L |
SMILES canónico |
CC(C)N.CC(C)N.O.O.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


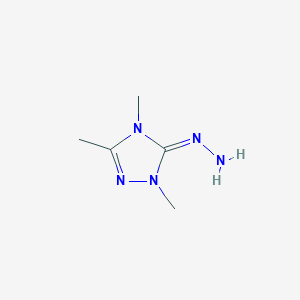
![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)

![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)

![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
